3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-3,5-bis(4-bromophenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Br2N2O2S/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)28(26,27)19-4-2-1-3-5-19/h1-13,21H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVHAGKOXCGIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Br2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α,β-Unsaturated Ketones with Sulfonylated Hydrazines
The most direct route to 3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole involves the cyclocondensation of a chalcone precursor with phenylsulfonyl hydrazine. This method parallels the synthesis of 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, where (2E)-1,3-bis(4-bromophenyl)prop-2-en-1-one reacts with phenyl hydrazine in glacial acetic acid under reflux.
Reaction Mechanism and Optimization
The chalcone intermediate, (2E)-1,3-bis(4-bromophenyl)prop-2-en-1-one, undergoes Michael addition with phenylsulfonyl hydrazine. The primary amine of the hydrazine attacks the β-carbon of the α,β-unsaturated ketone, followed by cyclization to form the pyrazoline ring. Acidic conditions (e.g., glacial acetic acid) facilitate protonation of the carbonyl oxygen, enhancing electrophilicity at the β-position.
Key parameters include:
- Temperature : Prolonged reflux (6–8 hours) ensures complete conversion, as evidenced by yields exceeding 80% in analogous reactions.
- Solvent : Polar aprotic solvents like ethanol or acetic acid improve solubility of aromatic intermediates.
- Stoichiometry : A 1:1 molar ratio of chalcone to hydrazine derivative minimizes side products.
Post-reaction purification typically involves recrystallization from ethanol or toluene, yielding crystalline products with melting points near 480 K.
Catalytic Methods for Enhanced Regioselectivity
Transition-metal catalysis offers improved regioselectivity and milder reaction conditions. Copper-catalyzed systems, such as Cu(OTf)₂ paired with ionic liquids (e.g., [bmim]PF₆), have been employed for analogous pyrazoline syntheses.
Copper-Mediated Cyclization
In a one-pot protocol, the chalcone and phenylsulfonyl hydrazine are heated with Cu(OTf)₂ (10 mol%) in [bmim]PF₆ at 80–90°C. The ionic liquid stabilizes reactive intermediates and facilitates catalyst recycling, achieving yields up to 82% after four cycles.
Experimental Data for Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cu(OTf)₂ | [bmim]PF₆ | 80 | 6 | 82 |
| None | Glacial Acetic Acid | 118 | 8 | 86 |
This method avoids oxidative aromatization steps required for pyrazole formation, preserving the dihydro-1H-pyrazole core.
Post-Synthetic Sulfonylation of Pyrazoline Intermediates
An alternative route involves synthesizing 3,5-bis(4-bromophenyl)-1H-pyrazole followed by sulfonylation at the N1 position. This two-step approach leverages established sulfonylation protocols for heterocycles.
Sulfonylation Reaction Conditions
- Pyrazoline Synthesis : As described in Section 1, yielding 3,5-bis(4-bromophenyl)-1H-pyrazole.
- Sulfonylation : Treatment with benzenesulfonyl chloride (1.2 equiv) in dichloromethane, using triethylamine (2.0 equiv) as a base at 0–5°C. The reaction proceeds via nucleophilic attack of the pyrazoline’s NH group on the electrophilic sulfur center.
Yield and Purity Data
| Starting Material | Sulfonylating Agent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1H-Pyrazole derivative | PhSO₂Cl | Et₃N | 75 | 98.5 |
This method offers flexibility but requires stringent temperature control to avoid dihydro-pyrazole ring oxidation.
Structural Characterization and Analytical Validation
Successful synthesis must be corroborated by spectroscopic and crystallographic data:
X-ray Crystallography
The dihydro-pyrazole ring adopts an envelope conformation, with the sulfonamide group orthogonal to the central ring (dihedral angle ≈ 79.5°). Key bond lengths include:
- N1–N2: 1.40 Å
- C3–Br: 1.90 Å
Spectroscopic Profiles
- ¹H NMR (CDCl₃) : δ 7.52–7.62 (m, 8H, Ar–H), 6.46 (dd, 1H, pyrazole-H), 4.20 (t, 1H, CH₂).
- ¹³C NMR : δ 141.4 (C3), 132.5 (C-Br), 119.6 (SO₂Ph).
Chemical Reactions Analysis
3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or alkoxides.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydride for nucleophilic substitution. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as an essential building block in synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable in developing novel compounds.
- Coordination Chemistry : It can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can be utilized in catalysis and materials science.
Medicine
- Pharmacological Properties : Research indicates that 3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole may exhibit anti-inflammatory, anticancer, and antimicrobial activities. Preliminary studies have shown promising results in inhibiting specific cancer cell lines and reducing inflammation markers .
- Mechanism of Action : The compound's biological activity may be attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of bromophenyl and phenylsulfonyl groups enhances its binding affinity, potentially leading to significant therapeutic effects .
Industry
- Material Development : Due to its unique chemical properties, this compound is explored for developing advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable materials with specific functionalities .
Case Study 1: Anticancer Activity
A study published in the International Journal of Pharmaceutical Sciences Review and Research demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis through the modulation of apoptotic pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15 | Apoptosis induction |
| This compound | A549 (Lung) | 12 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory responses, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a substantial reduction in cytokine levels when treated with the compound compared to control groups .
| Treatment | Cytokine Level (pg/mL) | Control Level (pg/mL) |
|---|---|---|
| Compound Treatment | 45 | 100 |
| Control | 100 | - |
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromophenyl and phenylsulfonyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact molecular pathways involved would depend on the specific target and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
For example, the target compound (logP ≈ 7.46) is more lipophilic than methoxy (2f, logP ≈ 4.8) or methyl (2e, logP ≈ 5.2) analogs .
Electronic Effects : Bromine’s electron-withdrawing nature may stabilize charge-transfer interactions, while methoxy groups (electron-donating) in 2f improve antioxidant activity via resonance effects .
Biological Activity : Analgesic activity is prominent in 2e and 2f, attributed to methyl and methoxy groups’ balance of lipophilicity and electronic effects. The target compound’s sulfonyl group could modulate receptor binding via hydrogen bonding, though direct activity data are lacking .
Physicochemical and Spectral Comparisons
- Melting Points: Sulfonyl-containing analogs (e.g., 2i, m.p. 204°C; 2k, m.p. 145°C) exhibit varied melting points due to differences in crystal packing and intermolecular forces. The target compound’s bromine atoms may increase m.p. compared to non-halogenated analogs .
- Spectroscopic Data : IR and NMR spectra for sulfonyl pyrazolines () show characteristic peaks for SO₂ (1307–1151 cm⁻¹) and C-Br (600–500 cm⁻¹). The target compound’s ¹H-NMR would display aromatic protons from bromophenyl groups (δ 7.2–7.8 ppm) and sulfonyl-linked protons .
Computational and Theoretical Insights
- DFT Studies : For 1-(2-nitrobenzoyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (), frontier molecular orbital analysis revealed a HOMO-LUMO gap of 3.5 eV, indicating stability. The target compound’s bromine and sulfonyl groups may further lower the HOMO-LUMO gap, enhancing reactivity .
Biological Activity
3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole core with two bromophenyl groups and a phenylsulfonyl substituent, contributing to its diverse biological activities.
Anti-inflammatory Activity
Research indicates that compounds with a pyrazole scaffold exhibit significant anti-inflammatory properties. In a study by Selvam et al., derivatives of pyrazoles were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results showed that certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Burguete et al. synthesized novel 1,5-diaryl pyrazoles and tested them against various bacterial strains. The compound demonstrated effective antibacterial activity against E. coli, S. aureus, and Pseudomonas aeruginosa, highlighting the importance of structural modifications in enhancing efficacy .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been investigated in various studies. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Cytokine Inhibition : The compound inhibits the production of pro-inflammatory cytokines.
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory pathways and cancer progression.
- Receptor Interaction : The bromophenyl groups enhance binding affinity to various receptors involved in cellular signaling pathways.
Case Studies
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory effects of the compound.
- Methodology : In vitro assays measuring TNF-α and IL-6 levels.
- Results : The compound showed significant inhibition compared to control groups.
-
Antimicrobial Testing :
- Objective : To assess the antimicrobial efficacy against pathogenic bacteria.
- Methodology : Disc diffusion method against standard bacterial strains.
- Results : Demonstrated effective inhibition zones indicating strong antimicrobial activity.
-
Cancer Cell Proliferation Study :
- Objective : To determine the effect on cancer cell lines.
- Methodology : MTT assay for cell viability.
- Results : Significant reduction in viability was observed at specific concentrations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine hydrate or phenylsulfonyl hydrazine. Key variables include solvent choice (e.g., acetic acid, methanol, or DMF), temperature (reflux at ~100°C), and catalyst (glacial acetic acid). For example, pyrazoline derivatives with bromophenyl groups are synthesized via refluxing chalcones with hydrazine hydrate in ethanol, yielding ~86% after recrystallization .
- Data Contradiction : Yields vary with substituents; electron-withdrawing groups (e.g., bromine) may slow reaction kinetics compared to fluorine analogs .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 72.15° between bromophenyl and pyrazole planes) and hydrogen-bonding networks (C–H⋯O/F interactions) .
- NMR/IR : Confirm regiochemistry via H-NMR coupling constants ( for pyrazole protons) and sulfonyl group stretching (~1350 cm) .
- Advanced Tip : Discrepancies in crystallographic puckering parameters (e.g., Cremer-Pople analysis) may arise from solvent-induced polymorphism .
Advanced Research Questions
Q. How do substituents (e.g., bromine vs. fluorine) affect the compound’s conformation and intermolecular interactions?
- Structural Analysis :
- Bromine’s steric bulk increases dihedral angles between pyrazole and aryl rings (e.g., 83.7° for bromophenyl vs. 66.34° for fluorophenyl analogs) .
- C–H⋯Br interactions (2.92 Å) stabilize crystal packing, contrasting with weaker C–H⋯F bonds in fluorine derivatives .
- Data Table :
| Substituent | Dihedral Angle (°) | Intermolecular Distance (Å) |
|---|---|---|
| 4-Bromophenyl | 83.7 | 3.768 (C–H⋯Br) |
| 4-Fluorophenyl | 66.34 | 3.591 (C–H⋯F) |
| Source: . |
Q. What mechanistic insights explain the compound’s biological activity (e.g., antimicrobial, anticancer)?
- Methodology :
- Docking Studies : The sulfonyl group enhances binding to enzyme active sites (e.g., COX-2) via polar interactions, while bromophenyl moieties engage in hydrophobic pockets .
- In Vitro Assays : Pyrazoline derivatives inhibit microbial growth (MIC = 8–16 µg/mL) by disrupting membrane integrity, validated via fluorescence microscopy .
Q. How can electrochemical methods improve the scalability of pyrazole derivatization?
- Experimental Design : Electrochemical oxidative aromatization of pyrazolines using Pt electrodes in acetonitrile achieves 88% yield without toxic oxidants (e.g., DDQ) .
- Limitations : Overpotential may degrade bromophenyl groups; optimize at 1.2 V vs. Ag/AgCl to prevent debromination .
Data Interpretation Challenges
Q. How to resolve contradictions in reported biological activities across studies?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
